molecular formula C11H9NO3 B11926396 1-Methoxy-3-nitronaphthalene CAS No. 13802-40-9

1-Methoxy-3-nitronaphthalene

Cat. No.: B11926396
CAS No.: 13802-40-9
M. Wt: 203.19 g/mol
InChI Key: BCAWRAILVSDAAU-UHFFFAOYSA-N
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Description

1-Methoxy-3-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the first carbon and a nitro group (-NO2) is attached to the third carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-nitronaphthalene can be synthesized through the nitration of 1-methoxynaphthaleneThis is typically achieved using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) promoted by molecular oxygen and acetic anhydride under mild conditions . This approach offers higher selectivity and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carboxyl group (-COOH).

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 1-Methoxy-3-aminonaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: 1-Methoxy-3-naphthoic acid.

Scientific Research Applications

1-Methoxy-3-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methoxy-3-nitronaphthalene exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Comparison with Similar Compounds

1-Methoxy-3-nitronaphthalene can be compared with other methoxynitronaphthalenes, such as:

  • 1-Methoxy-5-nitronaphthalene
  • 2-Methoxy-5-nitronaphthalene

Uniqueness: this compound is unique due to the specific positioning of the methoxy and nitro groups on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo . This positional isomerism results in different chemical and physical properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for research and practical applications.

Properties

CAS No.

13802-40-9

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-methoxy-3-nitronaphthalene

InChI

InChI=1S/C11H9NO3/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3

InChI Key

BCAWRAILVSDAAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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